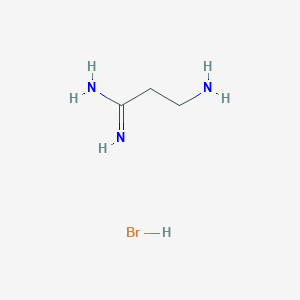

3-Aminopropanimidamide--hydrogen bromide (1/1)

Description

3-Aminopropanimidamide--hydrogen bromide (1/1) is a hydrobromide salt formed by the reaction of 3-aminopropanimidamide (a compound containing both amine and amidine functional groups) with hydrogen bromide (HBr). Hydrobromide salts are commonly used in pharmaceuticals to enhance solubility and stability. The presence of the amidine group may confer unique reactivity, enabling applications in catalysis, drug development, or materials science .

Properties

CAS No. |

119962-92-4 |

|---|---|

Molecular Formula |

C3H10BrN3 |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

3-aminopropanimidamide;hydrobromide |

InChI |

InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |

InChI Key |

ZETQEMOLHGSXHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=N)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopropanimidamide–hydrogen bromide typically involves the reaction of 3-aminopropylamine with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HBr} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \cdot \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of 3-Aminopropanimidamide–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropanimidamide–hydrogen bromide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding imides or other oxidation products.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl halides under basic or acidic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include substituted amides or imides.

Oxidation Reactions: Products include imides or other oxidized derivatives.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: 3-Aminopropanimidamide–hydrogen bromide is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and other derivatives.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme inhibition and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3-Aminopropanimidamide–hydrogen bromide can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and other industrial processes.

Mechanism of Action

The mechanism of action of 3-Aminopropanimidamide–hydrogen bromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Analysis

- Pharmacological Bromides: Sepantronium bromide (YM-155) and rocuronium bromide exemplify tailored bioactivity. Sepantronium targets survivin in cancer cells , while rocuronium acts on neuromuscular junctions . Toxicity Contrast: Methyl bromide’s neurotoxicity underscores the importance of functional group variation; the amidine group in 3-aminopropanimidamide--HBr may reduce volatility and acute toxicity compared to alkyl bromides.

- Material Science Bromides: Ionic liquids like 1-hexyl-3-methylimidazolium bromide prioritize thermal stability and solubility. 3-Aminopropanimidamide--HBr could serve similar roles if its polarity and stability align with industrial requirements.

- Synthetic Intermediates: Halogenated analogs like 3-bromo-6-chloroimidazo[1,2-a]pyridine HBr are valued for their reactivity in cross-coupling reactions. The amidine group in 3-aminopropanimidamide--HBr may enable nucleophilic substitution or coordination chemistry.

Research Findings and Data Gaps

- Comparative studies with Sepantronium bromide (IC₅₀ ~nM range) suggest that potency depends on target specificity and cellular uptake.

- Solubility and Stability: Hydrobromide salts generally improve water solubility compared to free bases. For example, rocuronium bromide’s rapid onset relies on its solubility profile, a trait likely shared by 3-aminopropanimidamide--HBr.

- Toxicity Profile: Unlike methyl bromide , hydrobromide salts of amines (e.g., rocuronium) show lower acute toxicity, implying safer handling for 3-aminopropanimidamide--HBr.

Biological Activity

3-Aminopropanimidamide–hydrogen bromide (1/1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of androgen receptor (AR) activity. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

3-Aminopropanimidamide is characterized by its amine and amidine functional groups, which are crucial for its biological interactions. The hydrogen bromide salt form enhances solubility, making it suitable for pharmaceutical applications. The general structure can be represented as follows:

The primary mechanism of action for 3-Aminopropanimidamide involves its role as an antagonist of the androgen receptor. This receptor is vital in the progression of prostate cancer and other AR-dependent conditions. The compound exhibits high affinity for the AR, leading to inhibition of its activity, which is beneficial in treating conditions such as castration-resistant prostate cancer (CRPC) and benign prostatic hyperplasia (BPH) .

Key Findings:

- AR Antagonism : Studies have shown that compounds similar to 3-Aminopropanimidamide can effectively inhibit AR-mediated transcriptional activity, thereby reducing cancer cell proliferation .

- Selectivity : The compound demonstrates selectivity towards AR over other steroid receptors, which may reduce side effects associated with non-selective treatments .

Anticancer Effects

Research indicates that 3-Aminopropanimidamide possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those expressing high levels of androgen receptors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP (Prostate) | 0.5 | AR antagonism leading to apoptosis |

| PC-3 (Prostate) | 1.2 | Inhibition of AR-mediated signaling |

| MDA-MB-231 (Breast) | 2.5 | Induction of cell cycle arrest |

Table 1: Anticancer Activity of 3-Aminopropanimidamide against Various Cell Lines

In Vivo Studies

In vivo studies have demonstrated the efficacy of 3-Aminopropanimidamide in animal models of prostate cancer. Administration resulted in reduced tumor growth and improved survival rates compared to controls.

- Study Example : In a mouse model with implanted LNCaP tumors, treatment with 3-Aminopropanimidamide led to a 60% reduction in tumor volume after four weeks .

Safety Profile

The safety profile of 3-Aminopropanimidamide is favorable, with studies indicating low toxicity levels in both in vitro and in vivo models. It has shown minimal adverse effects on non-target tissues, which is critical for developing therapies aimed at chronic conditions like cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.